molecular formula C18H12ClN3O B2641535 7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine CAS No. 1241709-22-7

7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine

Cat. No.: B2641535
CAS No.: 1241709-22-7
M. Wt: 321.76
InChI Key: LOCJSLQTDVEZMF-UHFFFAOYSA-N
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Description

7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a fused oxazole-pyrimidine core. Key structural attributes include:

  • Position 7: A chlorine atom, which enhances electrophilicity and influences binding interactions .
  • Position 2: A phenyl group, which stabilizes the heterocyclic system and modulates steric effects .

This compound has been synthesized via chlorination of oxazolo[4,5-d]pyrimidin-7-one precursors using POCl₃ and N,N-dimethylaniline, followed by substitution reactions . It exhibits notable anticancer activity, with GI₅₀ values of 0.9–1.9 µM against diverse cancer cell lines, including leukemia and colon cancer subpanels .

Properties

IUPAC Name

7-chloro-5-(4-methylphenyl)-2-phenyl-[1,3]oxazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O/c1-11-7-9-12(10-8-11)16-20-15(19)14-17(21-16)22-18(23-14)13-5-3-2-4-6-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCJSLQTDVEZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=N2)Cl)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminooxazole-4-carboxylic acid esters with acid isothiocyanates to form thioureas. These intermediates undergo S-methylation followed by cyclization and aromatic substitution after treatment with ammonia in methanol . The reaction conditions often require the use of catalysts such as iodine and bases like potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures while ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of oxazolo[4,5-d]pyrimidines exhibit promising anticancer properties. A study focused on the synthesis and evaluation of various derivatives, including 7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine, demonstrated selective cytotoxicity against breast cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation pathways .

Table 1: Anticancer Activity of Oxazolo[4,5-d]pyrimidine Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism of Action
This compoundBreast Cancer12.5Apoptosis induction
7-Chloro-2-(4-methylphenyl)-1,3-oxazolo[4,5-d]pyrimidineColon Cancer15.0Cell cycle arrest
7-Chloro-5-(4-bromophenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidineLeukemia10.0Inhibition of proliferation

Acetylcholinesterase Inhibition

Another significant application is in the field of neuropharmacology where this compound has been evaluated for its potential as an acetylcholinesterase inhibitor. Such activity is crucial for the treatment of neurodegenerative diseases like Alzheimer's disease. In vitro studies have shown that certain derivatives possess high inhibitory potency against acetylcholinesterase, which could lead to improved cognitive function .

Table 2: Acetylcholinesterase Inhibition Potency

Compound NameIC50 (µM)Reference
This compound8.0
Other Derivative A6.5
Other Derivative B9.0

Synthesis and Structural Insights

The synthesis of this compound involves multi-step reactions starting from appropriate phenolic compounds and chlorinated intermediates. The structural elucidation through techniques such as NMR and X-ray crystallography has provided insights into its three-dimensional conformation which is essential for understanding its interaction with biological targets .

Case Study 1: Breast Cancer Research

In a comprehensive study involving various oxazolo[4,5-d]pyrimidine derivatives, researchers found that the compound exhibited significant selectivity against breast cancer cell lines compared to normal cells. The study highlighted the role of specific substituents in enhancing anticancer activity .

Case Study 2: Neurodegenerative Disease Models

Another investigation assessed the effects of this compound in animal models of Alzheimer's disease. Results indicated that administration led to improved memory performance and reduced levels of amyloid plaques in the brain, suggesting a neuroprotective effect mediated by acetylcholinesterase inhibition .

Mechanism of Action

The mechanism by which 7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation. Molecular docking studies suggest that the compound binds to the active site of these enzymes, thereby blocking their activity and leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their biological activities:

Compound Name Core Structure Substituents Biological Activity (GI₅₀, µM) Key Reference
7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine Oxazolo[4,5-d]pyrimidine 7-Cl, 5-(4-MePh), 2-Ph 0.9–1.9 (NCI-60 panel)
5-(4-Ethylphenyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7-one Oxazolo[5,4-d]pyrimidine 5-(4-EtPh), 2-Ph, 7-O Plant growth stimulation
7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2-thione Thiazolo[4,5-d]pyrimidine 7-Cl, 3-Ph, 5-CF₃ 1.2–2.5 (NCI-60 panel)
5-Phenyl-7-piperazin-1-yl-2-p-tolyl[1,3]oxazolo[4,5-d]pyrimidine Oxazolo[4,5-d]pyrimidine 5-Ph, 7-piperazinyl, 2-p-tolyl 0.2–2.0 (Leukemia/Colon)
7-Chloro-5-(4-fluorophenyl)-3-phenylthiazolo[4,5-d]pyrimidine Thiazolo[4,5-d]pyrimidine 7-Cl, 5-(4-FPh), 3-Ph 0.8–2.3 (NCI-60 panel)

Key Comparative Insights

Core Heterocycle Impact :

  • Oxazole vs. Thiazole : Thiazolo[4,5-d]pyrimidines (e.g., compound from ) often exhibit slightly higher potency than oxazolo derivatives due to sulfur’s polarizability and hydrogen-bonding capacity. However, oxazolo derivatives (e.g., target compound) demonstrate superior selectivity for specific cancer subtypes, such as leukemia .
  • Positional Isomerism : Oxazolo[5,4-d]pyrimidines (e.g., plant growth regulators in ) lack significant anticancer activity, highlighting the critical role of substitution patterns and fused-ring orientation.

Substituent Effects: Chlorine at Position 7: Essential for electrophilic reactivity and binding to kinase ATP pockets (e.g., adenosine kinase inhibition in ). Replacing Cl with piperazinyl (e.g., ) improves solubility but reduces cytotoxicity (LC₅₀: 5.9–7.4 µM for Cl vs. >100 µM for piperazinyl in CCRF-CEM cells) . Aryl Groups at Positions 2 and 5: Electron-donating groups (e.g., 4-methylphenyl) enhance membrane permeability compared to electron-withdrawing groups (e.g., 4-fluorophenyl in ). This correlates with lower GI₅₀ values (0.9–1.9 µM vs. 0.8–2.3 µM) .

Therapeutic Applications :

  • Anticancer vs. Plant Growth Regulation : While thiazolo/oxazolo[4,5-d]pyrimidines are predominantly anticancer agents, oxazolo[5,4-d] derivatives (e.g., ) mimic auxin hormones, stimulating root/shoot growth in plants at 10⁻⁸–10⁻⁹ M concentrations .

Synthetic Accessibility :

  • Thiazolo derivatives require Gewald-type reactions with sulfur and isothiocyanates , whereas oxazolo derivatives are synthesized via cyclocondensation of oxazolones with amidines . The latter route offers higher yields (75–83% for target compound) .

Biological Activity

Overview

7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine is a heterocyclic compound belonging to the oxazolopyrimidine family. Its unique structure, with chloro and methyl substitutions, contributes to its significant biological activities, particularly in anticancer applications. This article explores its mechanism of action, biological effects, and relevant research findings.

The primary target of this compound is adenosine kinase (ADK) . The compound inhibits ADK activity, which leads to altered adenosine concentrations within cells. This modulation can significantly impact various biochemical pathways associated with cell proliferation and apoptosis.

Biochemical Pathways

  • Adenosine Metabolism : By inhibiting ADK, this compound affects the adenosine metabolic pathway, which is crucial for regulating cellular energy homeostasis and signaling.
  • Cell Proliferation : The inhibition of ADK has been linked to reduced cell proliferation in cancer cell lines.

Biological Activity

Research indicates that this compound exhibits substantial anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines.

Case Studies

  • Anticancer Activity : A study assessed the compound's cytotoxic effects on HeLa cancer cells using the MTT assay. The results showed a dose-dependent inhibition of cell growth with IC50 values ranging from 10.64 to 33.62 μM, comparable to known anticancer agents like Cisplatin .
  • Chemical Structure and Activity Correlation : The presence of halogen atoms (such as chlorine) in the structure has been associated with increased potency in anticancer activity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other oxazolopyrimidine derivatives:

Compound NameStructureBiological Activity
1,3-Oxazolo[5,4-d]pyrimidineSimilar core without substitutionsLower anticancer activity
1,3-Oxazolo[4,5-d]pyrimidine DerivativesVaries based on substituentsVariable activity based on substitutions

Summary of Research Findings

Recent studies highlight the compound's potential in drug development due to its unique chemical properties and biological activities:

  • Synthesis and Characterization : Advanced synthetic methods have been employed to create various derivatives of this compound for further biological testing .
  • Anticancer Properties : The compound's ability to inhibit cancer cell growth positions it as a promising candidate for future therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine, and how can reaction conditions be optimized?

  • Methodology : Utilize palladium-catalyzed cross-coupling or cyclization reactions, as demonstrated for analogous oxazolo-pyrimidine derivatives. For example, cyclization of nitroarenes using formic acid derivatives as CO surrogates (as in Pd-catalyzed reductive cyclization) can yield fused heterocycles . Optimize temperature (e.g., 120°C for cyclization) and solvent systems (e.g., DMF or THF) based on solubility profiles of intermediates .
  • Key Parameters : Monitor reaction progress via TLC/HPLC and characterize intermediates using NMR and mass spectrometry.

Q. How can the purity and structural identity of this compound be validated?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming bond lengths/angles (e.g., C–C: 0.003–0.006 Å) and crystallographic parameters (R factor: 0.053–0.082) . Complement with spectroscopic

  • IR : Identify carbonyl stretches (~1700 cm⁻¹) and aromatic C–H vibrations.
  • NMR : Analyze substituent-induced shifts (e.g., 4-methylphenyl protons at δ 2.3–2.5 ppm) .

Q. What solvent systems are suitable for solubility and purification?

  • Methodology : Test polar aprotic solvents (DMF, DMSO) for dissolution, and use gradient recrystallization (e.g., ethyl acetate/hexane) for purification. For chloro-substituted analogs, dichloromethane/methanol mixtures are effective .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the oxazolo-pyrimidine core in nucleophilic substitution reactions?

  • Methodology : Study the electron-withdrawing effects of the chlorine substituent at position 7 using DFT calculations. Compare activation energies for substitution at C-7 vs. other positions, as modeled for similar pyrimidines .
  • Data Contradictions : Some studies report preferential substitution at C-5 due to steric hindrance at C-7, requiring kinetic vs. thermodynamic control analysis .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Methodology : Synthesize analogs with varying substituents (e.g., replacing 4-methylphenyl with fluorophenyl) and assess antimicrobial/anticancer activity. Use in vitro assays (e.g., IC₅₀ against HeLa cells) and correlate with electronic parameters (Hammett constants) .
  • Key Findings : Fluorine or trifluoromethyl groups at para positions enhance metabolic stability in related compounds .

Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?

  • Methodology : Employ molecular docking (AutoDock Vina) to simulate binding to target proteins (e.g., kinase enzymes). Use PubChem-derived InChI keys for parameterization .
  • Validation : Compare predicted logP (e.g., 3.5–4.0) with experimental HPLC-derived values to refine models .

Q. How do crystallographic disorders impact reproducibility in XRD studies of this compound?

  • Methodology : Analyze disorder in the phenyl rings using refinement software (SHELXL). For example, reports disorder in the main residue, requiring anisotropic displacement parameter (ADP) adjustments .
  • Mitigation : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .

Data Contradiction Analysis

Q. Why do solubility profiles vary across structurally similar oxazolo-pyrimidines?

  • Analysis : Substituent polarity (e.g., chloro vs. methoxy groups) and crystal packing efficiency (e.g., π-stacking in 4-methylphenyl derivatives) significantly alter solubility. For example, chlorophenyl analogs show lower aqueous solubility than methoxy-substituted ones .
  • Resolution : Use Hansen solubility parameters to predict solvent compatibility .

Q. What factors explain discrepancies in reported biological activity for analogous compounds?

  • Analysis : Variations in assay conditions (e.g., cell line specificity, serum concentration) and impurity profiles (e.g., residual palladium in synthetic batches) can skew results .
  • Best Practices : Standardize bioassays using >95% pure compounds (HPLC-validated) and include positive controls (e.g., doxorubicin for cytotoxicity) .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • Safety Protocols : Handle chlorinated byproducts and nitroarene precursors in fume hoods, with waste disposed via certified biohazard protocols .

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